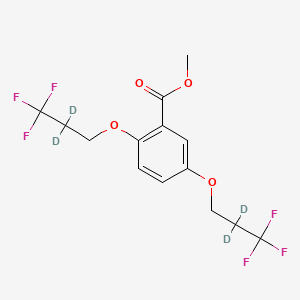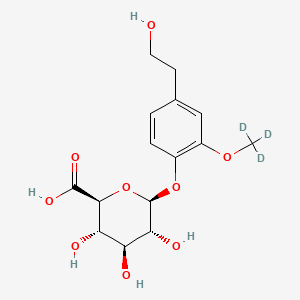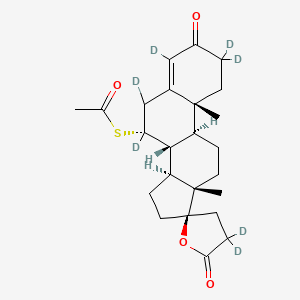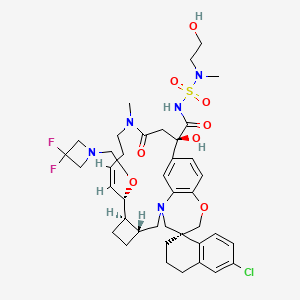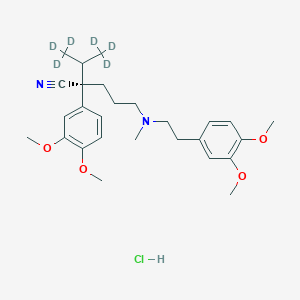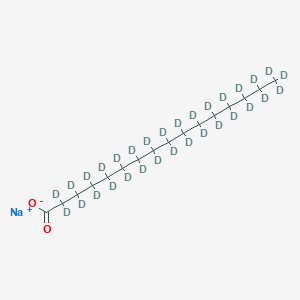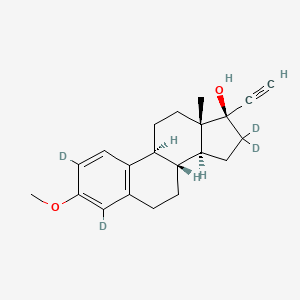
Mestranol-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mestranol-d4 is a deuterium-labeled derivative of mestranol, a synthetic estrogen used in oral contraceptives. Mestranol itself is a prodrug that is converted to ethinyl estradiol in the body, which is the active form. This compound is primarily used in scientific research as a stable isotope-labeled compound for tracing and quantification in various studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of mestranol-d4 involves the incorporation of deuterium atoms into the mestranol molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Mestranol-d4 undergoes various chemical reactions, including:
Oxidation: Conversion to ethinyl estradiol.
Reduction: Reduction of the ethynyl group.
Substitution: Reactions involving the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using hydrogen gas (H₂) and a palladium catalyst.
Substitution: Nucleophilic substitution reactions using reagents such as sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Ethinyl estradiol.
Reduction: Reduced derivatives of mestranol.
Substitution: Various substituted mestranol derivatives.
Scientific Research Applications
Mestranol-d4 is widely used in scientific research for various applications:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in studies involving estrogen receptor interactions and hormonal pathways.
Medicine: Utilized in pharmacokinetic and metabolic studies to understand drug behavior in the body.
Industry: Applied in the development of new contraceptive formulations and hormone replacement therapies
Mechanism of Action
Mestranol-d4, like mestranol, is a prodrug that is converted to ethinyl estradiol in the liver. Ethinyl estradiol then binds to estrogen receptors in target cells, including those in the female reproductive tract, mammary gland, hypothalamus, and pituitary. This binding activates the estrogen receptor, leading to the transcription of estrogen-responsive genes and subsequent physiological effects .
Comparison with Similar Compounds
Mestranol-d4 can be compared with other synthetic estrogens such as:
Ethinyl estradiol: The active form of mestranol.
Estradiol valerate: A prodrug of estradiol used in hormone replacement therapy.
Estrone sulfate: A naturally occurring estrogen used in various therapeutic applications.
Estriol dihemisuccinate: A synthetic estrogen with specific clinical uses.
Stilbestrol: A synthetic nonsteroidal estrogen.
This compound is unique due to its deuterium labeling, which makes it particularly useful in tracing and quantification studies, providing insights into the pharmacokinetics and metabolism of estrogenic compounds .
Properties
Molecular Formula |
C21H26O2 |
|---|---|
Molecular Weight |
314.5 g/mol |
IUPAC Name |
(8R,9S,13S,14S,17R)-2,4,16,16-tetradeuterio-17-ethynyl-3-methoxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C21H26O2/c1-4-21(22)12-10-19-18-7-5-14-13-15(23-3)6-8-16(14)17(18)9-11-20(19,21)2/h1,6,8,13,17-19,22H,5,7,9-12H2,2-3H3/t17-,18-,19+,20+,21+/m1/s1/i6D,12D2,13D |
InChI Key |
IMSSROKUHAOUJS-AGSOYQHSSA-N |
Isomeric SMILES |
[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC([C@]4(C#C)O)([2H])[2H])C)C(=C1OC)[2H] |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2S)-3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B12422150.png)
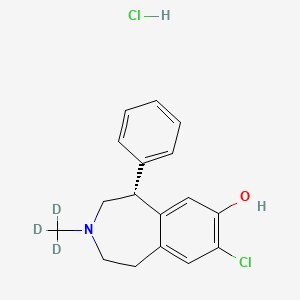
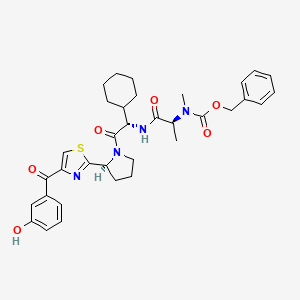

![N-[(5R)-1-ethyl-4,5,6,7-tetrahydroindazol-5-yl]-8-(4-fluoro-2-methylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B12422165.png)

